

Application Notes and Protocols for 3-Hydroxyisoquinoline Derivatives in Anticancer Drug Design

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Compound of Interest

Compound Name: 3-Hydroxyisoquinoline

Cat. No.: B164757

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These application notes provide a comprehensive overview of the use of **3-hydroxyisoquinoline** derivatives in the design and development of novel anticancer agents. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways they modulate.

Introduction to 3-Hydroxyisoquinoline Derivatives in Oncology

The isoquinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of pharmacological properties.[1][2] Within this class, **3-hydroxyisoquinoline** derivatives have emerged as a privileged scaffold in medicinal chemistry for the development of anticancer drugs.[3] Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis. These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes like poly(ADP-ribose) polymerase (PARP) and various protein kinases, interference with DNA topoisomerases, and the induction of programmed cell death (apoptosis).[4][5][6] The versatility of the **3-hydroxyisoquinoline** core allows for extensive chemical modification, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of **3-hydroxyisoquinoline** and related isoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the reported in vitro activities of selected derivatives.

Table 1: Cytotoxicity of Phenyl-Substituted Tetrahydroisoquinoline (THIQ) Derivatives[4]

Compound	Cancer Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)
15b	MDA-MB-231 (Triple-Negative Breast Cancer)	22	-	-
15c	U251 (Glioblastoma Multiforme)	36	Temozolomide	176.5
15c	MDA-MB-231 (Triple-Negative Breast Cancer)	21	Doxorubicin	0.28

Table 2: Antiproliferative Activity of a 3-Acyl Isoquinolin-1(2H)-one Derivative[4]

Compound	Cancer Cell Line	IC50 Range (μM)	Reference Compound
8	Breast Cancer Cell Lines	2.4 - 5.7	5-Fluorouracil

Table 3: Antiproliferative Activity of a Benzo[7]indolo[3,4-c]isoquinoline Derivative[4]

Compound	Cancer Cell Lines	Mean GI50 (nM)
3	Panel of Human Cancer Cell Lines	39

Table 4: PARP Inhibitory Activity of Dihydroisoquinolone Derivatives

Compound	PARP1 IC50 (μM)	PARP2 IC50 (μM)
1a	13	0.8
1b	9.0	0.15
2	13.9	1.5

Table 5: KRas Inhibitory and Anti-Angiogenesis Activity of Tetrahydroisoquinoline (THIQ) Derivatives[8]

Compound	Activity	IC50 (μM)
GM-3-18	KRas Inhibition (Colon Cancer Cell Lines)	0.9 - 10.7
GM-3-121	Anti-Angiogenesis	1.72

Table 6: Kinase Inhibitory Activity of Tetrahydrothieno[2,3-c]isoquinoline Derivatives[7]

Compound	Target	IC50 (μM)	Reference Compound	Reference IC50 (μM)
7e	CDK2	0.149	Roscovitine	0.380
8d	DHFR	0.199	Methotrexate	0.131

Table 7: Antiproliferative and Proapoptotic Activity of Isoquinoline Derivatives in Ovarian Cancer[9]

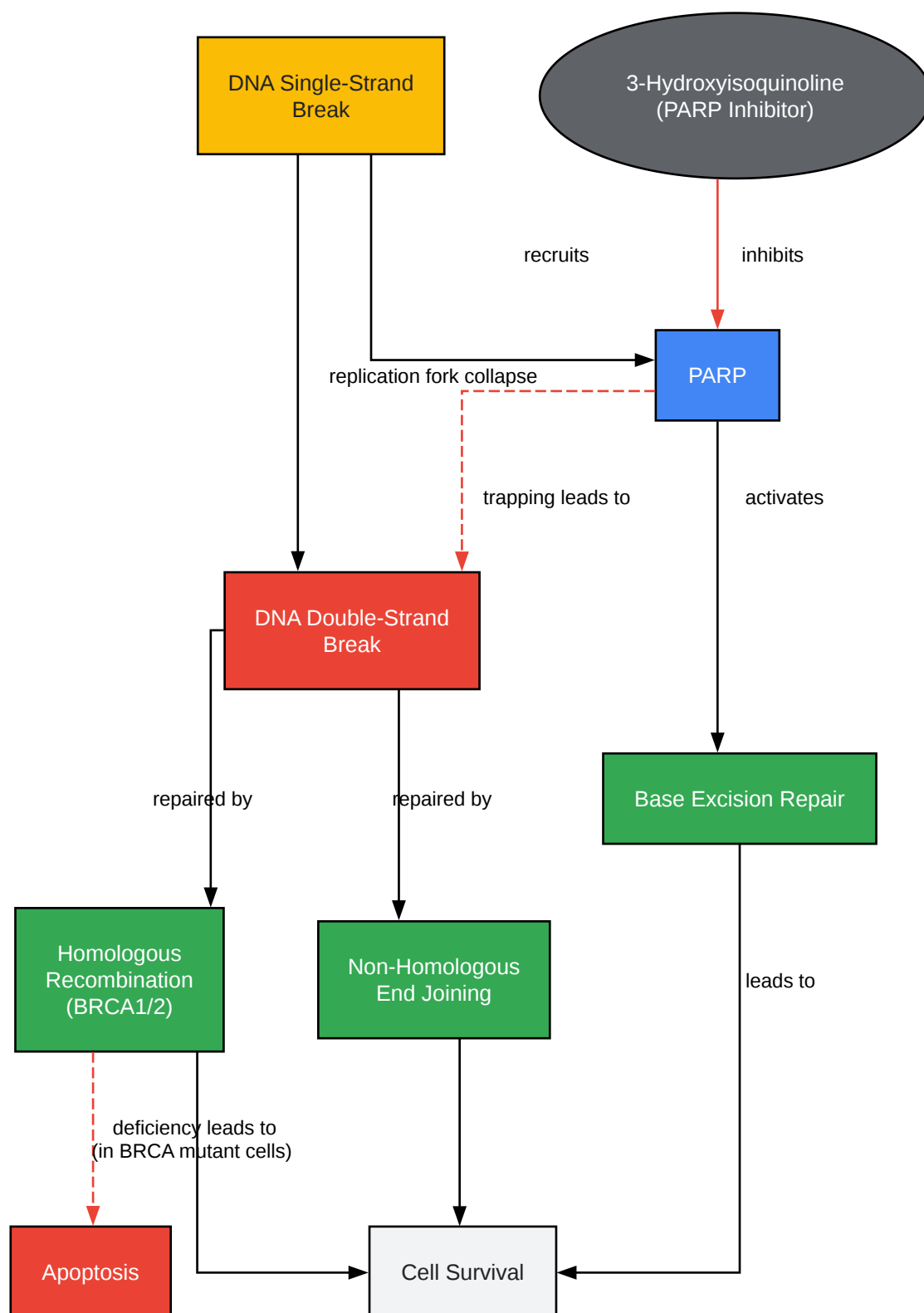
Compound	Cancer Cell Line	IC50 (μg/mL)
B01002	SKOV3	7.65
C26001	SKOV3	11.68

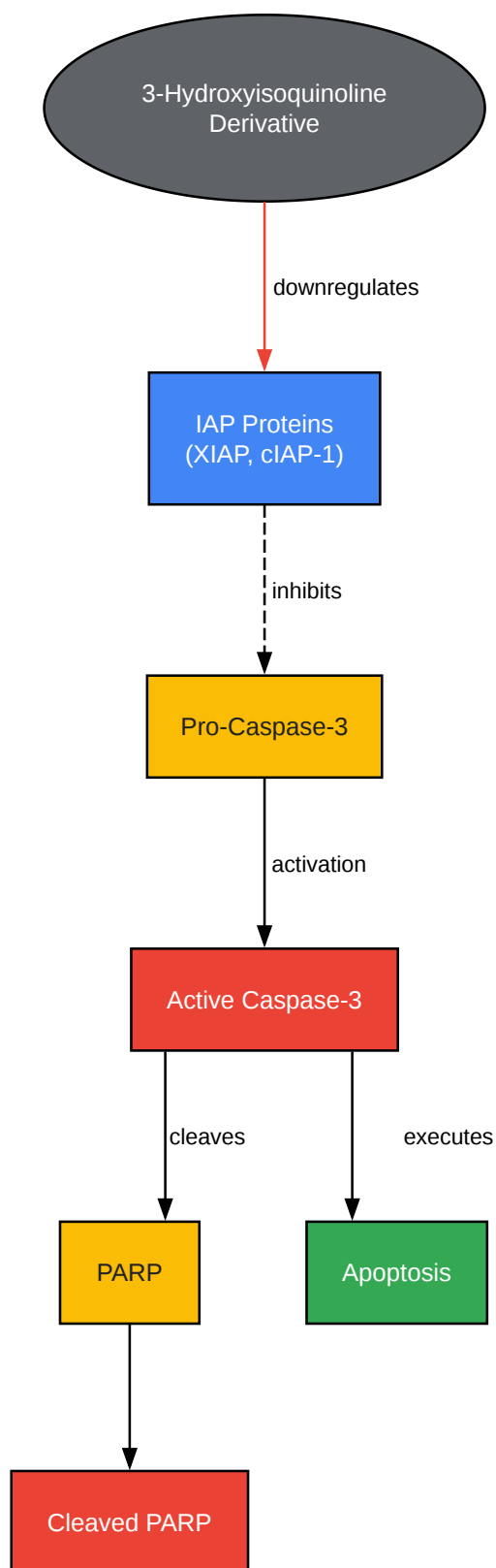
Key Mechanisms of Action and Signaling Pathways

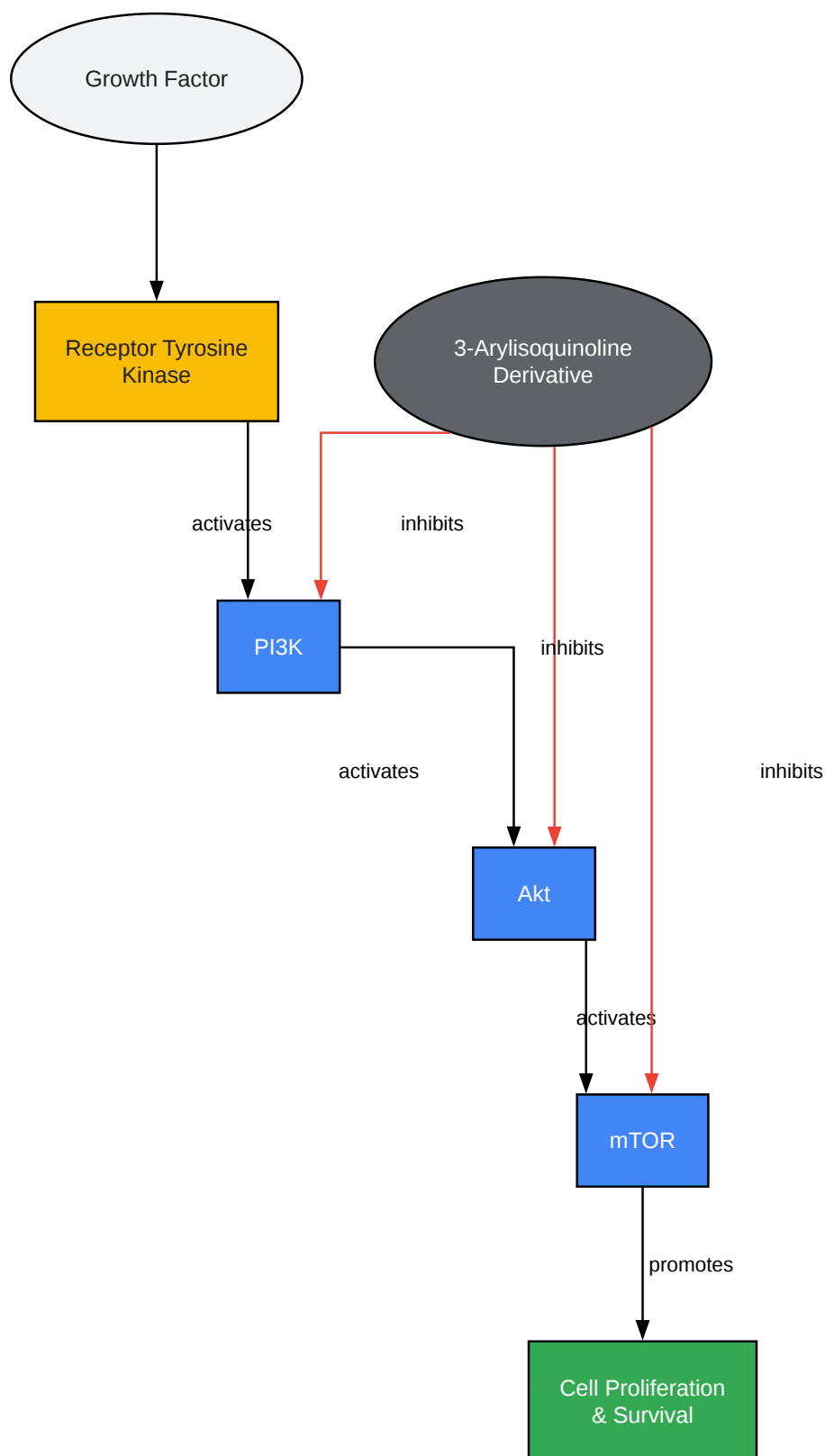
3-Hydroxyisoquinoline derivatives exert their anticancer effects by modulating several critical cellular pathways. Understanding these mechanisms is essential for rational drug design and patient selection.

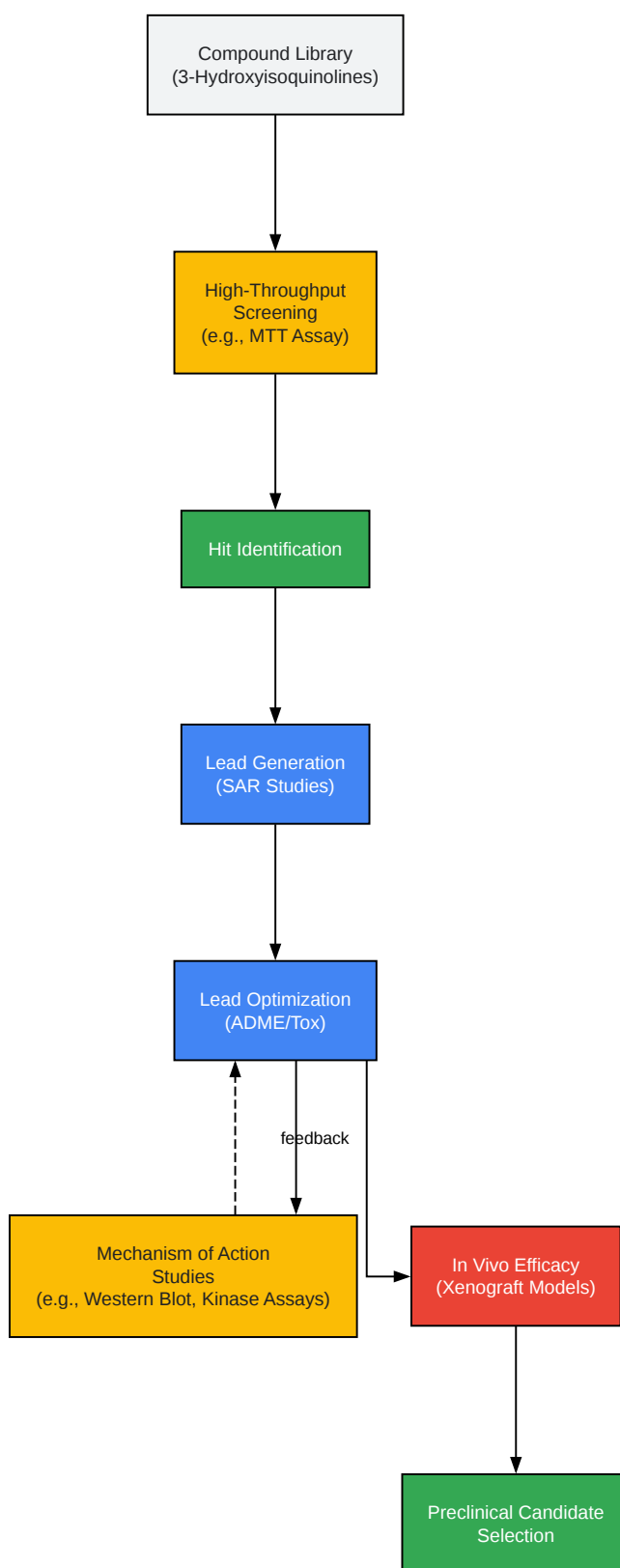
PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.^[6] Inhibition of PARP in these "BRCA-mutant" cells leads to the accumulation of unrepaired DNA damage, resulting in cell death through a concept known as synthetic lethality.^{[6][10]} Several 3,4-dihydroisoquinol-1-one derivatives have been designed as potent PARP inhibitors.









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